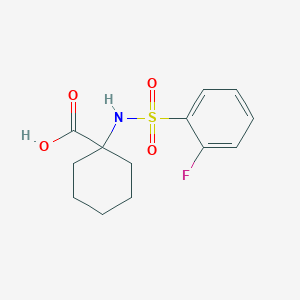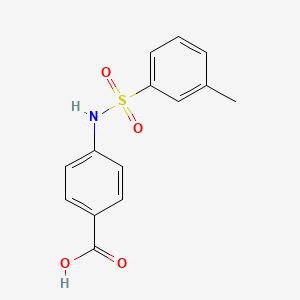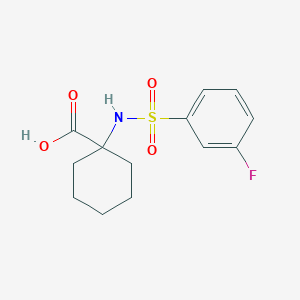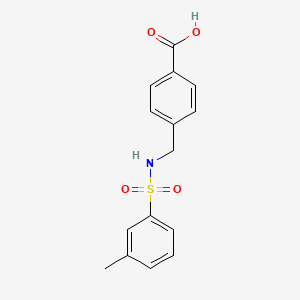
4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid
Descripción general
Descripción
“4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid” is a chemical compound with the CAS Number: 885268-96-2 . It has a molecular weight of 305.35 . The compound is solid in its physical form . The IUPAC name for this compound is 4-({[(3-methylphenyl)sulfonyl]amino}methyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H15NO4S/c1-11-3-2-4-14(9-11)21(19,20)16-10-12-5-7-13(8-6-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” appears as a white crystalline powder . It has a melting point of approximately 165°C .Aplicaciones Científicas De Investigación
Sulfonamides as Therapeutic Agents
Sulfonamide compounds, including structures similar to 4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid, have been extensively studied for their therapeutic potentials. These compounds are notable for their ability to serve as the foundation for a variety of drugs used in treating not just infections but also conditions like glaucoma, inflammation, and even cancer.
Antibacterial and Antimicrobial Applications : Initially recognized for their antibacterial properties, sulfonamides have been a staple in the treatment of bacterial infections. Recent patents and research articles suggest ongoing interest in sulfonamide inhibitors for their potential against various bacterial strains, highlighting the enduring relevance of these compounds in microbial resistance management (Gulcin & Taslimi, 2018).
Cancer Research : The versatility of sulfonamides extends into oncology, where derivatives of these compounds are being investigated for their anticancer properties. The research indicates that sulfonamides may inhibit tumor growth through various mechanisms, including the inhibition of carbonic anhydrase enzymes that are active in cancer cell metabolism and angiogenesis (Carta, Scozzafava, & Supuran, 2012).
Environmental and Degradation Studies : Beyond medicinal applications, sulfonamides are subjects of environmental studies, particularly concerning their degradation and impact on ecosystems. Research into polyfluoroalkyl chemicals, for instance, includes sulfonamides due to their persistence and potential toxic effects in environmental settings (Liu & Avendaño, 2013).
Safety and Hazards
While specific safety and hazard information for “4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid” was not found in the search results, general safety measures for handling chemical compounds include ensuring adequate ventilation, wearing personal protective equipment/face protection, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Mecanismo De Acción
Target of Action
The primary target of 4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By degrading β-catenin, the compound inhibits the Wnt signaling pathway .
Result of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures . This suggests that it could potentially be used as a therapeutic agent in cancers where the Wnt signaling pathway is overactive.
Propiedades
IUPAC Name |
4-[[(3-methylphenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-14(9-11)21(19,20)16-10-12-5-7-13(8-6-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRUWSJSTVPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





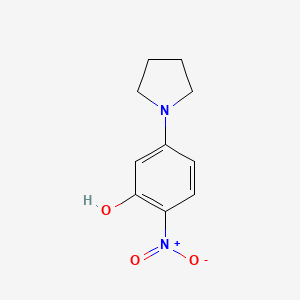
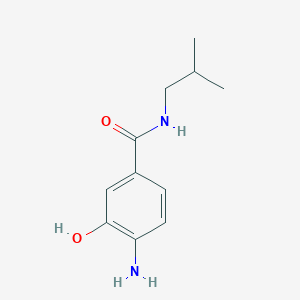
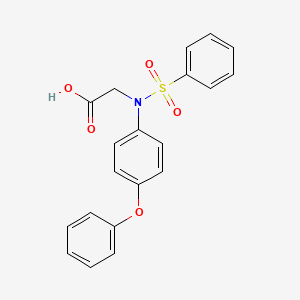
![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)
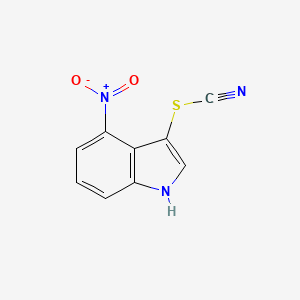
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)


